

Synthesis Route for Fmoc-O2Oc-OPfp: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-O2Oc-OPfp

Cat. No.: B2404909

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This in-depth technical guide provides a comprehensive overview of the synthesis route for **Fmoc-O2Oc-OPfp**, chemically known as the pentafluorophenyl ester of 8-(Fmoc-amino)octanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Fmoc-O2Oc-OPfp is a valuable building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amino functionality, while the pentafluorophenyl (Pfp) ester provides a highly activated carboxylic acid, facilitating efficient peptide bond formation. The C8 alkyl chain (octanoic acid derivative) acts as a lipophilic spacer. This guide details a common two-step synthesis route, starting from 8-aminooctanoic acid.

Synthesis Pathway Overview

The synthesis of **Fmoc-O2Oc-OPfp** is typically achieved in two main steps:

- Fmoc Protection:** The amino group of 8-aminooctanoic acid is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base.
- Pentafluorophenyl Esterification:** The carboxylic acid of the resulting Fmoc-8-aminooctanoic acid (Fmoc-O2Oc-OH) is activated by conversion to a pentafluorophenyl ester using pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC).

The overall reaction scheme is presented below.

Caption: Synthesis workflow for **Fmoc-O2Oc-OPfp**.

Experimental Protocols

This procedure is based on standard Fmoc protection of amino acids.

- Materials:
 - 8-aminooctanoic acid
 - 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
 - Sodium carbonate (Na_2CO_3)
 - Dioxane
 - Water
 - Ethyl acetate
 - 1 M Hydrochloric acid (HCl)
 - Brine
 - Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - Dissolve 8-aminooctanoic acid in a 10% aqueous solution of sodium carbonate.
 - To this solution, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
 - Continue stirring the reaction mixture overnight at room temperature.

- After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.
- Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- The crude Fmoc-8-aminooctanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

This procedure follows a general method for the synthesis of pentafluorophenyl active esters.

- Materials:

- Fmoc-8-aminooctanoic acid (from Step 1)
- Pentafluorophenol
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM) or Ethyl acetate
- Dicyclohexylurea (DCU)

- Procedure:

- Dissolve Fmoc-8-aminooctanoic acid and pentafluorophenol in anhydrous DCM or ethyl acetate.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of DCC in the same solvent dropwise to the reaction mixture.
- Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

- The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
- Filter off the DCU precipitate and wash it with a small amount of the solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude **Fmoc-O2Oc-OPfp**.
- The crude product can be purified by recrystallization or flash column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

Compound	Abbreviation	Molecular Formula	Molecular Weight (g/mol)	Typical Yield	Purity (HPLC)
8-aminooctanoic acid	-	C ₈ H ₁₇ NO ₂	159.23	-	>98%
Fmoc-8-aminooctanoic acid	Fmoc-O2Oc-OH	C ₂₃ H ₂₇ NO ₄	381.47	85-95%	>98%
Fmoc-O2Oc-OPfp	-	C ₂₉ H ₂₆ F ₅ NO ₄	547.51	70-90%	>98%

Note: Typical yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Logical Relationship Diagram

The following diagram illustrates the logical progression and dependencies in the synthesis of **Fmoc-O2Oc-OPfp**.

Caption: Logical flow of the **Fmoc-O2Oc-OPfp** synthesis.

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